molecular formula C14H16N10O B2761534 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide CAS No. 1797728-63-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2761534
CAS No.: 1797728-63-2
M. Wt: 340.351
InChI Key: ZHBCIHSACAJHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a piperidine-4-carboxamide group and at the 6-position with a 1H-1,2,4-triazol-1-yl moiety. The piperidine ring is further functionalized with a secondary 1H-1,2,4-triazol-5-yl group via an amide linkage.

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N10O/c25-13(21-14-18-8-19-22-14)10-1-3-23(4-2-10)11-5-12(17-7-16-11)24-9-15-6-20-24/h5-10H,1-4H2,(H2,18,19,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBCIHSACAJHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=NN2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide is a novel triazole-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes multiple heterocyclic rings which are known for their pharmacological significance. The triazole and pyrimidine moieties contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₇O
Molecular Weight259.30 g/mol
CAS Number[not specified in sources]
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains including Mycobacterium tuberculosis and other ESKAPE pathogens.

Key Findings:

  • Activity Against ESKAPE Pathogens : The compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness in inhibiting the growth of M. tuberculosis, which is a critical target for new antimycobacterial agents .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or receptors in bacteria, disrupting their metabolic pathways. This is attributed to the electron-withdrawing nature of the triazole ring which enhances binding affinity to target sites .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Case Studies:

  • Cytotoxicity Assays : In studies involving cancer cell lines such as MCF-7 and HeLa, the compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these cancer types .
  • Apoptosis Induction : Flow cytometric analysis revealed that treatment with the compound led to apoptosis in cancer cells via cell cycle arrest at sub-G1 and G2/M phases. This suggests that it may serve as a therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the triazole and piperidine rings were systematically studied to determine their effects on biological activity. It was found that modifications enhancing lipophilicity improved cellular uptake and efficacy against cancer cell lines .

Summary of Biological Activities

The following table summarizes the biological activities observed for the compound:

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Notes
AntimicrobialM. tuberculosisNot specifiedEffective against resistant strains
CytotoxicityMCF-70.99 ± 0.01Induces apoptosis
CytotoxicityHeLaNot specifiedSignificant growth inhibition

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives containing triazole and pyrimidine rings are effective against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated potential antitumor activity. Triazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Its structural components allow it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation .

Agricultural Applications

Fungicidal Properties

The antifungal potential of this compound is particularly relevant in agriculture. Its structure allows it to act against various phytopathogenic fungi, making it a candidate for developing new fungicides. The efficacy of triazole-based compounds against fungal infections in crops has been well documented .

Pesticide Development

Moreover, the compound's ability to inhibit specific biological pathways in pests makes it a valuable candidate for the development of new pesticides. The integration of triazole derivatives into pesticide formulations could enhance their effectiveness against resistant strains .

Material Science

Polymer Applications

Beyond biological applications, this compound can be utilized in material science. Its unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the properties of materials used in various industrial applications. Research is ongoing to explore the use of triazole derivatives in developing advanced materials with improved thermal and mechanical properties .

Summary of Key Findings

Application AreaKey Findings
Medicinal Chemistry - Antimicrobial activity against S. aureus and E. coli (MIC: 4–32 µg/mL)
- Antitumor effects through enzyme modulation
- Effective enzyme inhibitor
Agricultural - Exhibits fungicidal properties against phytopathogenic fungi
- Potential for new pesticide development
Material Science - Incorporation into polymers for enhanced material properties

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. synthesized several triazole derivatives and evaluated their antimicrobial efficacy. One derivative demonstrated significantly lower MIC values compared to traditional antibiotics against resistant bacterial strains .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal highlighted the antitumor potential of triazole-containing compounds. The study found that specific structural modifications could enhance cytotoxicity against cancer cell lines, suggesting a pathway for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Compound A: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2)

  • Structural Differences: Replaces the triazole substituent with a pyrazolo[3,4-d]pyrimidine system and an imino group.
  • However, the absence of a piperidine carboxamide group likely reduces solubility and bioavailability .

Compound B : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (, Compounds 6–11)

  • Structural Differences : Fused pyrazolo-triazolo-pyrimidine systems lack the piperidine moiety.

Piperidine-Containing Analogues

Compound C: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (, Compound 3b)

  • Structural Differences: Incorporates a pyrimido[4,5-d]pyrimidinone core and a piperazine-acrylamide group instead of triazole substituents.
  • Implications : The acrylamide group enables covalent binding to targets (e.g., kinases), while the target compound’s triazole groups may rely on reversible interactions. Piperazine’s higher basicity compared to piperidine could alter pharmacokinetics .

Compound D : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (, Compound 4i)

  • Structural Differences: Combines pyrimidinone, tetrazole, and coumarin moieties.
  • Implications : The coumarin group may confer fluorescence properties useful in imaging, while the tetrazole ring’s high nitrogen content could enhance metal coordination—a feature absent in the target compound .

Structural and Functional Analysis Table

Feature Target Compound Compound A () Compound C ()
Core Structure Pyrimidine with triazole/piperidine Pyrazolo[3,4-d]pyrimidine Pyrimido[4,5-d]pyrimidinone
Key Substituents Dual triazole, piperidine carboxamide Imino, p-tolyl Piperazine, acrylamide
Hydrogen-Bond Sites 4 (pyrimidine N, triazole NH) 3 (pyrimidine N, NH₂) 5 (pyrimidinone O, acrylamide NH)
Solubility Moderate (amide and triazole groups) Low (aromatic p-tolyl) High (piperazine, acrylamide)
Potential Applications Enzyme inhibition (e.g., antifungals) Anticancer (pyrazole class) Kinase inhibition (covalent binding)

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes to assemble the triazole-pyrimidine-piperidine-carboxamide scaffold. Key steps include:

  • Heterocycle Formation : Coupling of pyrimidine with 1,2,4-triazole via nucleophilic aromatic substitution (e.g., using Pd catalysis or microwave-assisted synthesis to enhance efficiency).
  • Piperidine Functionalization : Introduction of the carboxamide group via condensation reactions (e.g., EDCI/HOBt-mediated coupling).
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection .

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C for coupling reactions to balance yield and selectivity.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for triazole-pyrimidine coupling efficiency.
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (DCM/hexane) to achieve >95% purity .

Q. Example Synthetic Route Table :

StepReaction TypeConditionsYield (%)Reference
1Triazole-pyrimidine couplingPd(PPh₃)₄, DMF, 80°C65–70
2Piperidine carboxamide formationEDCI, HOBt, DCM, RT75–80
3DeprotectionTFA/DCM (1:1), 0°C→RT90

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of triazole substituents and piperidine conformation. 15N^{15}\text{N}-NMR can resolve ambiguities in triazole connectivity .
  • X-ray Crystallography : Employ SHELXL for refinement of single-crystal structures. For example, the related compound N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide was resolved using Mo-Kα radiation (λ = 0.71073 Å) and SHELX-97 .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 366.5) .

Q. What are the key considerations for designing in vitro assays to evaluate biological activity?

  • Target Selection : Prioritize kinases or antimicrobial targets (e.g., CYP450 enzymes) based on structural analogs with known activity .
  • Assay Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO ≤0.1%).
  • Dose-Response Curves : Use 10-point dilutions (1 nM–100 µM) to calculate IC₅₀ values. Replicate experiments (n=3) to assess reproducibility .

Advanced Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion assays to rule out method-specific artifacts .
  • Structural Verification : Re-analyze compound purity (HPLC, ≥98%) and crystallinity (PXRD) to exclude batch-to-batch variability .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., human liver microsomes, NADPH) to determine if instability explains inconsistent in vivo results .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinase ATP pockets. Parameterize triazole nitrogens as hydrogen-bond acceptors .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate piperidine flexibility and ligand-target residence time .
  • QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on pyrimidine) into predictive models for activity optimization .

Q. How do structural modifications at specific sites impact pharmacological properties?

  • Triazole Substitution : Replacing 1H-1,2,4-triazol-1-yl with 1H-imidazol-1-yl reduces kinase inhibition (ΔIC₅₀ = 3-fold), likely due to altered H-bonding .
  • Piperidine Methylation : Adding a methyl group at C3 of piperidine improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 h in microsomes) but reduces solubility .
  • Carboxamide Bioisosteres : Replacing the carboxamide with a sulfonamide group enhances permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.